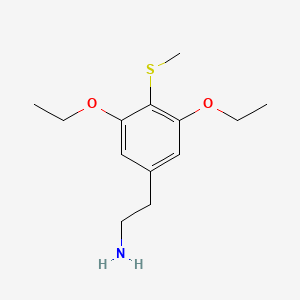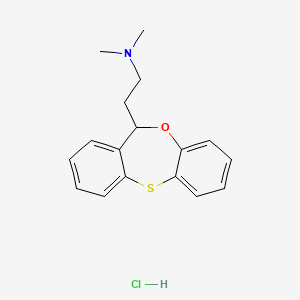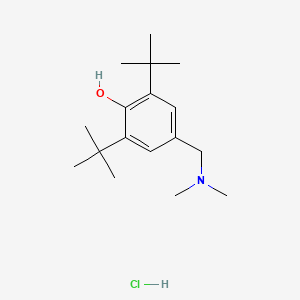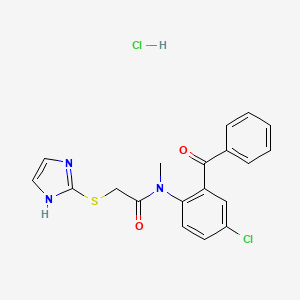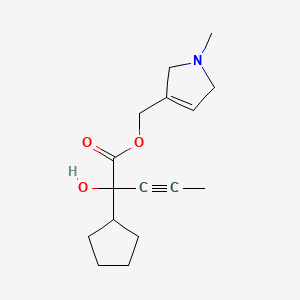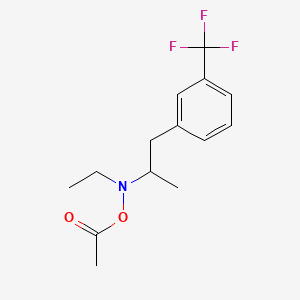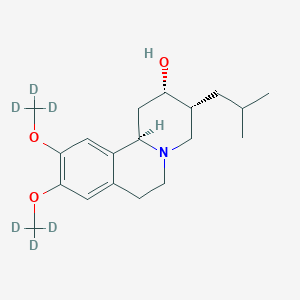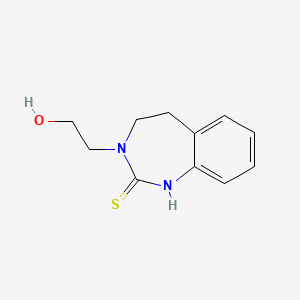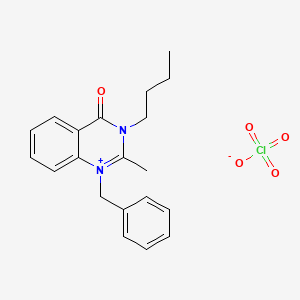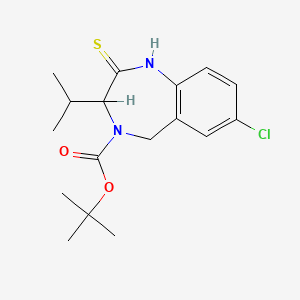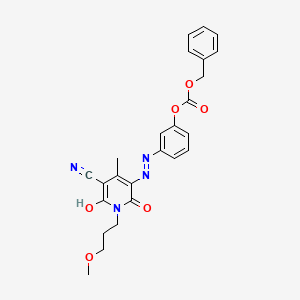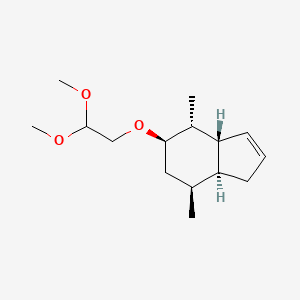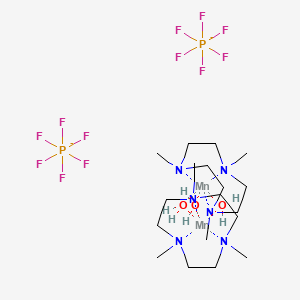
Bis(N,N',N''-trimethyl-1,4,7-triazacyclononane)-trioxo-dimanganese (IV) di(hexafluorophosphate)monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of EC 411-760-1 typically involves the reaction of manganese salts with N,N’,N’'-trimethyl-1,4,7-triazacyclononane in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired trioxo-dimanganese (IV) complex. The hexafluorophosphate counterions are introduced to stabilize the complex and enhance its solubility.
Industrial Production Methods: Industrial production of EC 411-760-1 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions: EC 411-760-1 undergoes various chemical reactions, including:
Oxidation: The manganese center can participate in redox reactions, making the compound useful in oxidation processes.
Substitution: Ligand exchange reactions can occur, where the triazacyclononane ligands are replaced by other ligands.
Coordination: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Solvents: Acetonitrile, water.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, under inert atmosphere to prevent unwanted side reactions.
Major Products:
Oxidation Products: Manganese (III) or manganese (II) complexes.
Substitution Products: Complexes with different ligands, such as bipyridine or phenanthroline.
Wissenschaftliche Forschungsanwendungen
EC 411-760-1 has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in oxidation reactions and as a precursor for the synthesis of other manganese complexes.
Biology: Investigated for its potential role in mimicking the activity of manganese-containing enzymes.
Medicine: Explored for its potential use in imaging and as a therapeutic agent due to its redox properties.
Industry: Utilized in the development of advanced materials, such as catalysts for chemical processes and components in electronic devices.
Wirkmechanismus
The mechanism of action of EC 411-760-1 involves its ability to undergo redox reactions, where the manganese center can switch between different oxidation states. This redox activity allows the compound to participate in various catalytic processes, facilitating the conversion of substrates into desired products. The molecular targets and pathways involved depend on the specific application, such as oxidation of organic molecules or coordination with other metal ions.
Vergleich Mit ähnlichen Verbindungen
EC 411-760-1 can be compared with other manganese complexes, such as:
Manganese (III) acetate: Used in oxidation reactions but lacks the stability and solubility provided by the triazacyclononane ligands in EC 411-760-1.
Manganese (II) sulfate: Commonly used in industrial applications but does not exhibit the same redox versatility as EC 411-760-1.
Manganese (IV) oxide: A strong oxidizing agent but not as easily tunable for specific catalytic applications as EC 411-760-1.
The uniqueness of EC 411-760-1 lies in its high oxidation state, stability, and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
116633-53-5 |
|---|---|
Molekularformel |
C18H48F12Mn2N6O3P2-2 |
Molekulargewicht |
796.4 g/mol |
IUPAC-Name |
manganese;1,4,7-trimethyl-1,4,7-triazonane;dihexafluorophosphate;trihydrate |
InChI |
InChI=1S/2C9H21N3.2F6P.2Mn.3H2O/c2*1-10-4-6-11(2)8-9-12(3)7-5-10;2*1-7(2,3,4,5)6;;;;;/h2*4-9H2,1-3H3;;;;;3*1H2/q;;2*-1;;;;; |
InChI-Schlüssel |
CZPFWXJMAXFDTE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CCN(CC1)C)C.CN1CCN(CCN(CC1)C)C.O.O.O.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Mn].[Mn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


